molecular formula C19H26N2O3 B12718885 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- CAS No. 110193-90-3

2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)-

Cat. No.: B12718885
CAS No.: 110193-90-3
M. Wt: 330.4 g/mol
InChI Key: MPPNHDPETHDRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- is an organic compound with the molecular formula C19H26N2O3 It is a derivative of 2-propanol, featuring two p-(dimethylamino)phenoxy groups attached to the 1 and 3 positions of the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- typically involves the reaction of 2-propanol with p-(dimethylamino)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- may involve large-scale batch or continuous processes. These methods often utilize advanced equipment and technologies to ensure efficient and cost-effective production. The use of automated systems and quality control measures helps maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy groups can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific reagents and desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(dimethylamino)-2-propanol: A related compound with similar structural features but different functional groups.

    1,1′- { [3- (Dimethylamino)propyl]imino}bis-2-propanol: Another similar compound with distinct chemical properties.

Uniqueness

2-Propanol, 1,3-bis(p-(dimethylamino)phenoxy)- is unique due to its specific structural arrangement and the presence of p-(dimethylamino)phenoxy groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

110193-90-3

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis[4-(dimethylamino)phenoxy]propan-2-ol

InChI

InChI=1S/C19H26N2O3/c1-20(2)15-5-9-18(10-6-15)23-13-17(22)14-24-19-11-7-16(8-12-19)21(3)4/h5-12,17,22H,13-14H2,1-4H3

InChI Key

MPPNHDPETHDRQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.